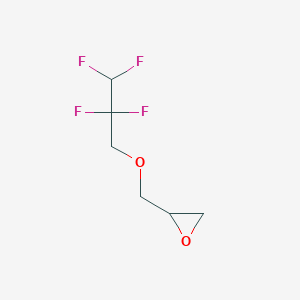

3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane

Description

Properties

IUPAC Name |

2-(2,2,3,3-tetrafluoropropoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F4O2/c7-5(8)6(9,10)3-11-1-4-2-12-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATKALAKXGFGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880230 | |

| Record name | ((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19932-26-4 | |

| Record name | 2-[(2,2,3,3-Tetrafluoropropoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19932-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019932264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,2,3,3-tetrafluoropropoxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Process Parameters (CN101891712B)

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Molar Ratio (Epichlorohydrin:Alcohol) | 4.8:1 | 7:1 |

| Solvent | Cyclohexane | Cyclohexane |

| Catalyst | 40% KOH (aqueous) | 40% KOH (aqueous) |

| Reaction Temperature | Reflux (~85°C) | Reflux (~85°C) |

| Stirring Speed | 350 rpm | 400 rpm |

| Workup | Vacuum distillation at 65°C | Vacuum distillation at 65°C |

The use of cyclohexane as an azeotropic solvent facilitates water removal, driving the reaction toward completion. Post-reaction, potassium chloride byproducts are filtered, and excess epichlorohydrin is recovered via distillation. This method achieves yields exceeding 80% with minimal side products.

Acid-Catalyzed Etherification

Alternative routes employ acid catalysts to directly couple tetrafluoropropanol with pre-formed epoxides. A notable example involves pyridine-assisted reactions, as detailed in fluorinated ether synthesis reviews.

Reaction Mechanism

-

Epoxide Protonation : The acid catalyst (e.g., pyridine or p-toluenesulfonic acid) protonates the epoxide oxygen, increasing electrophilicity.

-

Nucleophilic Attack : Tetrafluoropropanol attacks the protonated epoxide, forming the ether linkage.

Comparative Performance (Data from)

| Catalyst | Temperature | Yield | Byproducts |

|---|---|---|---|

| Pyridine | 0–25°C | 50% | Diethyl ether |

| p-Toluenesulfonic Acid | 80°C | 63–91% | Oligomeric ethers |

While acid catalysis avoids alkaline conditions that may degrade acid-sensitive substrates, yields are generally lower than alkaline methods. For instance, pyridine-mediated reactions yield ~50% due to competing epoxide polymerization.

Industrial-Scale Optimization Strategies

-

Solvent Selection : Cyclohexane outperforms alternatives like toluene due to its azeotropic efficiency and low toxicity.

-

Catalyst Recycling : KOH recovery via crystallization reduces waste in alkaline methods.

-

Continuous Flow Systems : Microreactors enhance heat/mass transfer in exothermic epoxide reactions, minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions:

((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.

Reduction: Reduction reactions can convert the epoxide ring to an alcohol group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and primary amines are commonly used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Nucleophilic Substitution: Substituted alcohols, amines, and thiols.

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Alcohols.

Scientific Research Applications

Pharmaceutical Intermediates

3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane is utilized as an intermediate in the synthesis of various pharmaceuticals. The fluorinated structure contributes to the bioactivity and metabolic stability of drug candidates. For instance, it can be involved in the synthesis of fluorinated analogs of bioactive compounds that exhibit enhanced pharmacological properties .

Polymer Synthesis

This compound is integral in the production of fluorinated polymers. Its epoxy group allows for the formation of cross-linked networks through polymerization processes. Research indicates that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability while providing improved chemical resistance .

Case Study: Fluorinated Electrolytes

In a study on high-voltage batteries, this compound was used to create a fluorine-containing polymer that improved the interface stability between solid polymer electrolytes (SPEs) and electrodes. The resulting materials exhibited enhanced lithium-ion conductivity and reduced side reactions during battery operation .

Surface Active Agents

The compound serves as an effective surfactant due to its amphiphilic nature. It lowers surface tension significantly when added to aqueous solutions, making it useful in formulations requiring emulsification or wetting agents.

Data Table: Surface Tension Measurements

| Concentration (% w/w) | Surface Tension (dynes/cm) |

|---|---|

| 0 | 71.8 |

| 0.01 | 62 |

| 0.1 | 60 |

| 1 | 58 |

These measurements indicate that even at low concentrations, the compound effectively reduces surface tension, highlighting its potential in applications such as coatings and dispersions .

Industrial Applications

In industrial settings, this compound is used in coatings and adhesives due to its excellent adhesion properties and resistance to chemicals and solvents. Its incorporation into formulations can lead to products with enhanced durability and performance under harsh conditions.

Mechanism of Action

The mechanism of action of ((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane involves its ability to undergo nucleophilic attack due to the presence of the epoxide ring. This makes it reactive towards various nucleophiles, leading to the formation of stable products . The fluorine atoms in the compound enhance its stability and reactivity by influencing the electron density around the epoxide ring .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane

- CAS Number : 19932-26-4

- Synonyms: Glycidyl 2,2,3,3-tetrafluoropropyl ether, DAIKIN E-5244

- Molecular Formula : C₆H₆F₄O₂

- Structure : Combines an epoxy group (oxirane ring) with a 2,2,3,3-tetrafluoropropoxy substituent.

Comparison with Structurally Similar Compounds

3,3,3-Trifluoro-1,2-Epoxypropane

- CAS Number : 359-41-1

- Molecular Formula : C₃H₃F₃O

- Key Differences :

- Reduced fluorination (3 fluorine atoms vs. 4 in the target compound).

- Simpler structure with a trifluoromethyl group attached to the oxirane ring.

- Reactivity : Forms gas-phase heterodimers with tetrafluoro analogs, as shown in rotational spectroscopy studies . Quantum calculations predict lower energy conformers compared to tetrafluorinated derivatives .

- Applications : Intermediate in fluorinated polymer synthesis.

1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-Tetrafluoroethoxy)Propane

Propane, 1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-Tetrafluoropropoxy)

- CAS Number : 176310-29-5

- Molecular Formula : C₆HF₁₁O

- Key Differences :

- Contains a heptafluoropropane backbone with a tetrafluoropropoxy substituent.

- Stability : Enhanced thermal stability due to extensive fluorination.

- Environmental Concerns : Likely persistent in the environment, similar to other perfluoroalkyl substances (PFAS) .

Comparative Data Table

Key Research Findings

Reactivity and Stability

- Fluorination increases thermal and chemical stability but may enhance environmental persistence. For example, heptafluorinated derivatives (e.g., CAS 176310-29-5) resist degradation, raising regulatory concerns .

- The epoxy group in this compound enables ring-opening reactions, making it valuable for synthesizing branched pharmaceuticals .

Toxicity Profile

- While the target compound is classified as an irritant, analogs with higher fluorination (e.g., CAS 3330-15-2) exhibit acute toxicity .

- Perfluorinated derivatives (e.g., 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid) are identified as Substances of Very High Concern (SVHC) due to bioaccumulation risks .

Biological Activity

3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane, commonly referred to as TFP-epoxide, is a fluorinated compound with diverse applications in industrial chemistry and materials science. Its unique structure imparts specific biological activities that are crucial for understanding its environmental impact and potential toxicity. This article explores the biological activity of TFP-epoxide through various studies and data analyses.

- CAS Number : 19932-26-4

- Molecular Formula : C6H8F4O2

- Molecular Weight : 188.12 g/mol

- Density : 1.327 g/mL at 25 °C

- Boiling Point : 50 °C (at 4 mm Hg)

Biological Activity Overview

The biological activity of TFP-epoxide is primarily evaluated through its toxicological effects on aquatic organisms and potential endocrine disruption. Studies have shown varying degrees of toxicity associated with fluorinated compounds, particularly in the context of developmental and reproductive health.

Toxicological Studies

- Zebrafish Model : A significant study employed zebrafish as a model organism to assess the developmental toxicity of various per- and polyfluoroalkyl substances (PFAS), including TFP-epoxide. The concentration-response relationship indicated that exposure to TFP-epoxide resulted in notable mortality rates and morphological deformities in embryos at concentrations as low as 10 µM .

- Cell Viability Assays : In vitro assays using human cell lines demonstrated that TFP-epoxide affects cell viability and proliferation. The compound exhibited cytotoxicity with an IC50 value of approximately 20 µM, highlighting its potential as a hazardous substance in biological systems .

The mechanism by which TFP-epoxide exerts its biological effects is not fully elucidated; however, its structural characteristics suggest that it may interact with cellular membranes and disrupt normal cellular functions. The presence of fluorine atoms in the compound is believed to enhance lipophilicity, potentially leading to bioaccumulation and prolonged exposure effects.

Case Studies

| Study | Organism | Findings |

|---|---|---|

| Chen et al., 2024 | Zebrafish | Induced developmental toxicity; significant mortality at concentrations ≥10 µM. |

| Gaballah et al., 2020 | Human Cell Lines | Cytotoxic effects observed; IC50 = 20 µM indicating potential for adverse health effects. |

| Liu et al., 2023 | Aquatic Invertebrates | Demonstrated endocrine disruption at environmentally relevant concentrations. |

Environmental Impact

The persistence of TFP-epoxide in aquatic environments raises concerns about its long-term ecological effects. Studies indicate that fluorinated compounds can accumulate in the food chain, leading to higher concentrations in predators . Furthermore, the potential for endocrine disruption poses risks not only to aquatic life but also to human health through contaminated water sources.

Q & A

Basic: What are the recommended analytical methods for characterizing 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane in synthetic mixtures?

Answer: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary techniques. GC-MS is optimal for quantifying fluorinated ethers due to their volatility, using electron capture detection (ECD) for enhanced sensitivity to fluorine substituents . For structural confirmation, NMR and NMR are critical; chemical shifts near δ 120–140 ppm (CF/CF groups) and δ 3.5–4.5 ppm (epoxide protons) are diagnostic . Ensure inert conditions during sample preparation to prevent epoxide ring-opening reactions.

Advanced: How can researchers resolve contradictions in environmental persistence data for fluorinated epoxypropane derivatives?

Answer: Discrepancies in environmental half-life studies often arise from matrix effects (e.g., aqueous vs. soil systems). To address this:

- Conduct comparative degradation studies under controlled aerobic/anaerobic conditions.

- Use isotopically labeled analogs (e.g., -epoxide) to track degradation pathways via LC-HRMS .

- Cross-reference with computational models (e.g., EPI Suite) to predict hydrolysis rates, accounting for pH-dependent epoxide stability .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant aprons, and full-face shields to prevent dermal/ocular exposure (GHS Category 2A for eye irritation) .

- Ventilation: Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks (GHS Category 3 for respiratory irritation) .

- Spill Management: Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous fluorinated waste .

Advanced: What mechanistic insights explain the reactivity of the epoxide moiety in fluorinated ether environments?

Answer: The electron-withdrawing effect of adjacent CF/CF groups polarizes the epoxide ring, enhancing susceptibility to nucleophilic attack. Key experimental approaches:

- Kinetic studies with varying nucleophiles (e.g., HO, amines) under different solvents (polar aprotic vs. protic).

- DFT calculations to map transition states and quantify activation barriers for ring-opening pathways .

- In situ FTIR to monitor epoxide conversion rates in real-time .

Basic: How should researchers design toxicity screening assays for this compound?

Answer: Prioritize in vitro models for acute toxicity:

- Cell viability assays (e.g., MTT): Use human bronchial (BEAS-2B) or dermal (HaCaT) cell lines, given the compound’s respiratory and dermal hazard classifications .

- Ames test: Assess mutagenicity with TA98 and TA100 strains, accounting for potential epoxide-DNA adduct formation .

- ECHA guidelines : Align testing concentrations with REACH thresholds (e.g., ≤1 mM for preliminary screens) .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound?

Answer:

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress (e.g., epoxide ring formation) .

- Purification: Use fractional distillation under reduced pressure (BP: ~41°C) with a high-efficiency column (≥20 theoretical plates) to isolate the target compound from tetrafluoropropanol byproducts .

- QC metrics: Enforce ≤2% impurity thresholds via GC-FID and confirm stereochemical purity with chiral HPLC .

Basic: What environmental monitoring approaches are suitable for detecting this compound in aqueous systems?

Answer:

- Solid-phase extraction (SPE): Use C18 cartridges for pre-concentration, followed by LC-MS/MS with MRM transitions for fluorine-specific fragments (e.g., m/z 69, 119) .

- Quality controls: Spike deuterated internal standards (e.g., d-analog) to correct matrix effects and ionization efficiency .

Advanced: How do structural modifications (e.g., fluorinated side chains) influence the compound’s bioaccumulation potential?

Answer:

- LogP measurements: Determine octanol-water partitioning coefficients via shake-flask method; longer perfluoroalkyl chains (e.g., -CFCF-) increase logP and bioaccumulation risk .

- Tissue distribution studies: Administer -labeled compound in rodent models, followed by autoradiography of liver/kidney tissues .

- Comparative analysis: Cross-reference with ECHA’s SVHC criteria for perfluorinated substances to assess regulatory implications .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Storage conditions: Keep at ≤4°C in amber glass under nitrogen to prevent photolytic or oxidative degradation .

- Stability indicators: Monitor epoxide ring integrity via NMR (disappearance of δ 3.8–4.2 ppm signals suggests hydrolysis) .

Advanced: How can computational modeling guide the design of derivatives with reduced ecological toxicity?

Answer:

- QSAR models: Train on datasets of fluorinated epoxides to predict acute aquatic toxicity (e.g., LC in Daphnia magna) .

- Molecular docking: Screen derivatives against human CYP450 enzymes to identify metabolically labile motifs that reduce bioaccumulation .

- Lifecycle assessment (LCA): Simulate environmental fate using software like USEtox to prioritize low-PBT (persistent, bioaccumulative, toxic) candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.